3-苯基喹喔啉-2-硫醇

描述

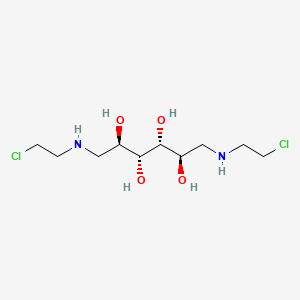

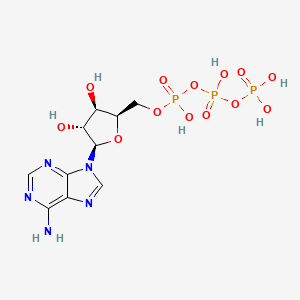

3-Phenylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. It has gained significant attention in recent years due to its potential applications in various scientific research fields.

科学研究应用

药物设计与药物化学

3-苯基喹喔啉-2-硫醇: 在药物设计中发挥着重要作用,因为它具有喹啉核心结构,这在药物化学中是一种常见的药效基团。其与天然生物活性化合物结构相似,使其能够与各种生物靶点相互作用。 该化合物可用于开发针对多种疾病具有潜在疗效的新型治疗剂 .

生物活性分析

该化合物固有的生物活性使其成为体内和体外筛选的宝贵工具。研究人员可以使用3-苯基喹喔啉-2-硫醇来探测生物通路并了解相关生物活性分子的作用机制。 这可以导致新药和治疗策略的发现 .

合成有机化学

在合成有机化学中,3-苯基喹喔啉-2-硫醇是一种通用的中间体。它可以进行各种化学反应,生成多种衍生物,每种衍生物都具有独特的物理和化学性质。 这些衍生物随后可用于进一步的合成应用或作为药物发现的潜在先导化合物 .

诊断剂的开发

喹喔啉衍生物,包括3-苯基喹喔啉-2-硫醇,正在探索用于诊断医学。 它们可以被功能化以创建用于 MRI 等成像技术的造影剂,有助于诊断各种健康状况 .

农业化学

在农业化学领域,可以合成3-苯基喹喔啉-2-硫醇衍生物作为杀虫剂或除草剂。 它们干扰害虫特定生物功能的能力使它们成为开发新的、更有效的农业化学品的候选者 .

材料科学

喹喔啉衍生物的电子性质使3-苯基喹喔啉-2-硫醇成为创建新型材料的潜在候选者。 这些材料可用于开发有机半导体、太阳能电池和其他光电器件 .

抗菌研究

鉴于喹喔啉基团的广谱抗菌活性,3-苯基喹喔啉-2-硫醇可用于开发新型抗菌剂。 它可以帮助对抗耐药菌株,包括细菌、真菌和病毒,这在当前抗菌耐药性上升的时代至关重要 .

绿色化学

可以利用绿色化学的原理来优化3-苯基喹喔啉-2-硫醇的合成和功能化。 这包括最大限度地减少有害物质的使用,并开发具有成本效益的环境友好的合成路线,为可持续的化学实践做出贡献 .

未来方向

Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

作用机制

Mode of Action

Quinoxalines, a class of n-heterocyclic compounds to which 3-phenylquinoxaline-2-thiol belongs, are known to have several prominent pharmacological effects .

Biochemical Pathways

Quinoxalines are known to be important biological agents with diverse therapeutic uses , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Quinoxalines are known to have antifungal, antibacterial, antiviral, and antimicrobial effects , suggesting that 3-Phenylquinoxaline-2-thiol may have similar effects.

生化分析

Biochemical Properties

3-Phenylquinoxaline-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form stable complexes with metal ions, which can influence enzymatic activities. For instance, it has been observed to inhibit certain metalloproteases by chelating the metal ions required for their catalytic activity . Additionally, 3-Phenylquinoxaline-2-thiol can interact with thiol-containing proteins, potentially modifying their function through thiol-disulfide exchange reactions .

Cellular Effects

3-Phenylquinoxaline-2-thiol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Furthermore, 3-Phenylquinoxaline-2-thiol can alter gene expression profiles, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of 3-Phenylquinoxaline-2-thiol involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit enzymes by binding to their active sites or by chelating essential metal ions . Additionally, 3-Phenylquinoxaline-2-thiol can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylquinoxaline-2-thiol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 3-Phenylquinoxaline-2-thiol has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Phenylquinoxaline-2-thiol vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 3-Phenylquinoxaline-2-thiol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

3-Phenylquinoxaline-2-thiol is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 3-Phenylquinoxaline-2-thiol can interact with cofactors such as glutathione, which can influence its metabolic fate and detoxification . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound.

Transport and Distribution

The transport and distribution of 3-Phenylquinoxaline-2-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate in certain cellular compartments . Additionally, 3-Phenylquinoxaline-2-thiol can bind to plasma proteins, affecting its distribution and bioavailability . These factors play a crucial role in determining the pharmacokinetics and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of 3-Phenylquinoxaline-2-thiol can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . The localization of 3-Phenylquinoxaline-2-thiol within these compartments can influence its ability to modulate cellular processes and interact with specific biomolecules . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-phenyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZNIAZFJPDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395157 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58861-61-3 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)

![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)

![4-Nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide](/img/structure/B1228939.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1228940.png)